Acrylamide/Bisacrylamide 37.5:1, 40% solution

描述

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a useful research compound. Its molecular formula is C10H15N3O3 and its molecular weight is 225.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 225.11134135 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of Acrylamide/Bisacrylamide 37.5:1, 40% solution are proteins and nucleic acids . This solution is commonly used in the preparation of polyacrylamide gels for electrophoretic separation of these biomolecules .

Mode of Action

Acrylamide/Bisacrylamide solution acts by forming a polyacrylamide gel matrix that enables the separation of proteins and nucleic acids based on their size and charge . The bisacrylamide component acts as a cross-linking agent, creating a three-dimensional network of acrylamide polymers . This network forms pores that allow biomolecules to migrate through the gel at different rates during electrophoresis .

Biochemical Pathways

The action of Acrylamide/Bisacrylamide solution doesn’t directly affect any biochemical pathways. Instead, it provides a method for analyzing the components of these pathways. By separating proteins and nucleic acids, researchers can study the structure and function of these molecules, thereby gaining insights into the biochemical pathways they are involved in .

Result of Action

The result of the action of Acrylamide/Bisacrylamide solution is the separation of proteins and nucleic acids based on their size and charge . This allows for the analysis and identification of these biomolecules, facilitating research in fields such as molecular biology, biochemistry, and genetics .

Action Environment

The action of Acrylamide/Bisacrylamide solution is influenced by several environmental factors. These include the pH and ionic strength of the buffer used in electrophoresis, the electric field applied, and the temperature of the system . These factors can affect the polymerization of the acrylamide/bisacrylamide solution and the migration of biomolecules through the gel .

生化分析

Biochemical Properties

The Acrylamide/Bisacrylamide 37.5:1, 40% solution plays a crucial role in biochemical reactions, particularly in the formation of polyacrylamide gels. The acrylamide and bis-acrylamide in the solution polymerize to form a matrix that can separate biomolecules based on their size and charge . The nature of these interactions is primarily physical, with the gel acting as a sieve to separate molecules.

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . These effects are typically associated with exposure to the raw materials rather than the prepared solution.

Molecular Mechanism

The molecular mechanism of action of the this compound is through the polymerization of acrylamide and bis-acrylamide. This process is initiated by ammonium persulfate (APS) with tetramethylethylenediamine (TEMED) as the catalyst . The resulting polyacrylamide gel forms a matrix that can separate proteins and nucleic acids based on their size and charge.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are consistent over time, providing uniformity of gel matrices and consistent polymerization . The solution’s high purity (99.9%) ensures run-to-run reproducibility .

生物活性

Acrylamide/Bisacrylamide (37.5:1, 40% solution) is a widely used compound in molecular biology, particularly for the preparation of polyacrylamide gels utilized in electrophoresis techniques. This article delves into its biological activity, safety concerns, applications, and relevant research findings.

Chemical Composition and Properties

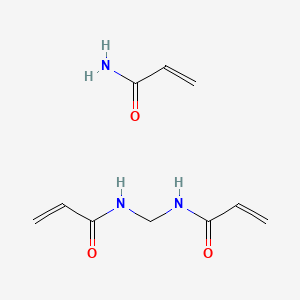

- Acrylamide : CAS No. 79-06-1, Molecular Weight: 71.08 g/mol

- Bisacrylamide : CAS No. 110-26-9, Molecular Weight: 154.17 g/mol

- Concentration : 40% (w/v), with acrylamide at 38.96% and bisacrylamide at 1.04%.

- Cross-linking Ratio : 37.5:1

The solution is prepared from high-purity electrophoresis-grade acrylamide and bisacrylamide in ultra-pure water, ensuring minimal contaminants that could affect experimental outcomes .

Biological Activity

Acrylamide and bisacrylamide are primarily used for their ability to form polyacrylamide gels, which are crucial for various biological assays:

- Protein Separation : The gels facilitate the separation of proteins based on size during electrophoresis, enabling researchers to analyze protein expression and purity effectively.

- DNA Sequencing : The solution is also employed in DNA sequencing applications due to its ability to resolve nucleic acid fragments with high precision .

Safety and Toxicological Concerns

Acrylamide is classified as a potential carcinogen (Category 1B) and poses several health risks:

- Toxicity : It is harmful if swallowed or inhaled (Acute Tox. Category 4) and can cause skin irritation and sensitization.

- Mutagenicity : Acrylamide has been shown to cause genetic defects (Germ cell mutagenicity Category 1B) and may impair fertility (Reproductive toxicity Category 2) .

Case Studies

- Electrophoretic Mobility Shift Assay (EMSA) :

- Protein Purification :

- Nucleosome Studies :

Applications

The acrylamide/bisacrylamide solution is versatile in various laboratory applications:

- SDS-PAGE : For analyzing protein samples.

- Western Blotting : Following electrophoresis for protein detection.

- DNA Gel Electrophoresis : For separating nucleic acids based on size.

Summary Table of Biological Activity

属性

IUPAC Name |

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQZXMCGTAWGEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25034-58-6 | |

| Details | Compound: Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Record name | Acrylamide-N,N′-methylenebisacrylamide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25034-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00941686 | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless whitish solid; [Bio-Rad Laboratories MSDS] | |

| Record name | Acrylamide, N,N-methylenebisacrylamide copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11393 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25034-58-6, 198493-83-3 | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025034586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Methylenedi(prop-2-enimidic acid)--prop-2-enimidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。